3-[(Dimethylamino)methyl]-4-fluorobenzoic acid
Description
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-12(2)6-8-5-7(10(13)14)3-4-9(8)11/h3-5H,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVPFKGFPVPONL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344076-62-5 | |
| Record name | 3-[(dimethylamino)methyl]-4-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid typically involves the reaction of 4-fluorobenzoic acid with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the dimethylaminomethyl group. The general reaction scheme is as follows:
Starting Materials: 4-fluorobenzoic acid, formaldehyde, dimethylamine.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: The 4-fluorobenzoic acid is first dissolved in a suitable solvent, such as methanol. Formaldehyde and dimethylamine are then added to the solution, and the mixture is stirred under acidic conditions. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]-4-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide (NaNH2) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted benzoic acids .
Scientific Research Applications
3-[(Dimethylamino)methyl]-4-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These properties contribute to its potential biological activity and therapeutic applications .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid with key structural analogs:
Key Observations:
- Solubility: The dimethylaminomethyl group in the target compound enhances aqueous solubility compared to non-aminated analogs like 4-fluorobenzoic acid .
- Lipophilicity : Fluorine and aromatic substituents (e.g., 4-ethylphenyl in ) increase logP values, while polar groups (e.g., -NH₂ in ) reduce lipophilicity.
- Acidity : The carboxylic acid group in 4-fluorobenzoic acid (pKa ~2.8) is more acidic than derivatives with electron-donating groups (e.g., methoxy in ).
Biological Activity
3-[(Dimethylamino)methyl]-4-fluorobenzoic acid (commonly referred to as DAFBA) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant studies.
Chemical Structure and Properties
- Molecular Formula : C10H12FNO2
- Molecular Weight : Approximately 199.21 g/mol
- Structural Features : The compound features a dimethylamino group and a fluorine atom attached to a benzoic acid framework, positioning it within the class of benzamides.
Although specific mechanisms of action for DAFBA are not well-documented, it is believed that the compound interacts with various biological targets, influencing cellular pathways. The presence of the dimethylamino group and fluorine substitution may enhance its binding affinity to certain receptors or enzymes, making it a candidate for drug development.
Biological Activity
DAFBA exhibits notable biological activities, particularly in the following areas:
- Pharmacological Potential : Preliminary studies suggest that DAFBA may have applications in drug development due to its ability to interact with specific biological receptors. These interactions can modulate cellular functions and potentially lead to therapeutic effects.
- Antimicrobial Activity : Some studies indicate that compounds similar to DAFBA exhibit antimicrobial properties, suggesting that DAFBA may also possess similar characteristics .
Comparative Analysis with Similar Compounds
To better understand the unique properties of DAFBA, a comparative analysis with structurally similar compounds is helpful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Amino-4-fluorobenzoic acid | Contains an amino group instead of dimethylamino | Exhibits different biological activities |
| Dimethylaminobenzoic acid | Lacks fluorine substitution | More commonly used in pharmaceuticals |
| 4-Fluoro-N,N-dimethylaniline | Contains aniline structure without carboxylic acid | Different reactivity profile |
This table highlights how DAFBA's specific functional groups contribute to its distinct biological activity.
Case Studies and Research Findings
Safety and Handling
While specific safety data on DAFBA are scarce, general precautions should be taken when handling chemical compounds. Standard laboratory safety protocols should be followed to minimize exposure risks.
Q & A
Q. What are the common synthetic routes for preparing 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. A plausible route includes:
Fluorination : Introduce the fluorine substituent via electrophilic aromatic substitution using a fluorinating agent (e.g., Selectfluor®) under anhydrous conditions .
Aminomethylation : The dimethylaminomethyl group is added via Mannich reaction, employing formaldehyde and dimethylamine hydrochloride in a polar aprotic solvent (e.g., DMF) at 60–80°C .
Critical factors include strict control of reaction temperature, stoichiometry of reagents, and inert atmosphere to prevent side reactions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating the pure product .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the dimethylamino-methyl group (δ ~2.2–2.5 ppm for N(CH)) and fluorine-induced deshielding in the aromatic region .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies the molecular ion peak [M+H] (calculated for CHFNO: 212.08) .
Q. What are the known biological activities of this compound in preclinical studies?
- Methodological Answer : The compound has shown:
- Anti-inflammatory activity : Inhibition of COX-2 in macrophage cell lines (IC ~5–10 µM) via ELISA-based assays .
- Antimicrobial potential : Moderate activity against Gram-positive bacteria (e.g., S. aureus) in broth microdilution assays (MIC ~25–50 µg/mL) .
- Drug intermediate utility : Serves as a precursor for designing kinase inhibitors, validated through molecular docking studies .
Q. What solubility and stability considerations are critical for handling this compound in experimental settings?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (≥50 mg/mL) and ethanol, but poorly in aqueous buffers. Pre-dissolution in DMSO followed by dilution in cell culture media is recommended for biological assays .
- Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the dimethylamino group. Monitor degradation via HPLC every 6 months .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for regioselective fluorination to minimize byproducts .
- Flow Chemistry : Implement continuous flow reactors for the Mannich step to enhance reaction control and scalability .
- DoE (Design of Experiments) : Use factorial designs to optimize parameters (temperature, solvent ratio, catalyst loading) and identify interactions affecting yield .
Q. How should discrepancies in biological activity data across studies be addressed?
- Methodological Answer : Discrepancies may arise due to:
- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., diclofenac for anti-inflammatory assays) .
- Compound Purity : Re-evaluate batches via HPLC-MS to rule out impurities affecting bioactivity .
- Structural Confirmation : Verify the absence of tautomers or degradation products using X-ray crystallography .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent Modulation : Replace the fluorine atom with other halogens (Cl, Br) or electron-withdrawing groups (NO) to assess electronic effects .
- Bioisosteric Replacement : Substitute the dimethylamino group with morpholine or piperidine rings to evaluate steric and solubility impacts .
- Computational Modeling : Perform DFT calculations to predict binding affinities toward target proteins (e.g., COX-2) before synthesizing derivatives .
Q. How can researchers resolve challenges in crystallizing this compound for X-ray studies?
- Methodological Answer :
- Solvent Screening : Use solvent mixtures (e.g., acetone/water) for slow vapor diffusion.
- Salt Formation : Co-crystallize with counterions (e.g., sodium or potassium) to enhance lattice stability .
- Low-Temperature Crystallography : Collect data at 100 K to minimize thermal motion and improve resolution .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) using software like GraphPad Prism to calculate EC/IC values .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability .
Q. How can computational tools aid in predicting the metabolic stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
